2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine
Overview
Description
2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
Mechanism of Action
Target of Action
The primary target of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine, also known as Probe II, is the fungal pathogen Candida spp . This compound has shown potent antifungal activity against several multidrug-resistant Candida spp .
Mode of Action
Probe II interacts with its target by inhibiting the formation of yeast to mold and ergosterol formation . It does this through computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Biochemical Pathways
The affected pathway is the ergosterol biosynthesis pathway. By inhibiting CYP51, Probe II disrupts the production of ergosterol, leading to a deficiency in the fungal cell membrane . This disruption can inhibit the growth and proliferation of the fungal cells.
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Probe II were analyzed in silico . In-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
The result of Probe II’s action is the inhibition of the growth and proliferation of Candida spp., including several multidrug-resistant strains . It exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit excellent antifungal activity against fungal pathogens, including several multidrug-resistant Candida spp . This activity is believed to be due to its ability to inhibit the formation of yeast to mold as well as ergosterol formation by the computational simulation against Sterol 14-alpha demethylase (CYP51) .
Cellular Effects
In cellular contexts, this compound has been shown to have potent activity against Candida spp., including several multidrug-resistant strains . It exhibits minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with Sterol 14-alpha demethylase (CYP51), an enzyme involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, the compound prevents the formation of ergosterol, leading to disruption of the cell membrane and ultimately cell death .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits potent antifungal activity, even at low concentrations
Metabolic Pathways
Given its inhibitory effect on Sterol 14-alpha demethylase (CYP51), it is likely that the compound may interact with other enzymes or cofactors involved in the biosynthesis of ergosterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine typically involves a multi-step process. One common method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This reaction includes an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide. The reaction proceeds via a [4 + 1] cycloaddition mechanism, resulting in the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the iodine-catalyzed synthesis suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against fungal pathogens.
Medicine: Explored for its potential anticancer activity, showing promise in preliminary studies.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine derivatives: These compounds share a similar core structure but differ in the nitrogen placement within the ring system.
Imidazo[1,2-a]pyridine derivatives: Other derivatives with different substituents on the pyridine ring.
Uniqueness
2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This makes it a valuable scaffold for drug design, offering potential advantages in terms of bioavailability and metabolic stability compared to other similar compounds .
Properties
IUPAC Name |
2-tert-butylimidazo[1,2-a]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h4-7H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGCUBLRYLVAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C=C(C=CC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587665 | |
Record name | 2-tert-Butylimidazo[1,2-a]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904814-15-9 | |
Record name | 2-tert-Butylimidazo[1,2-a]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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